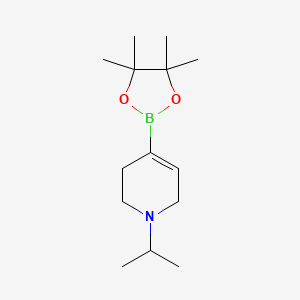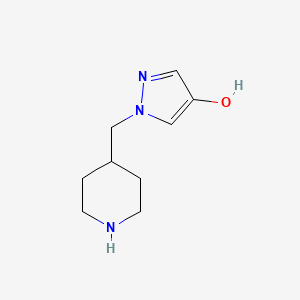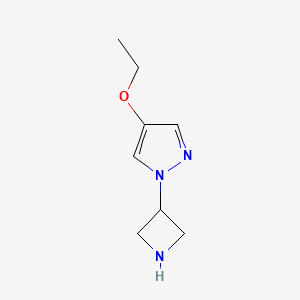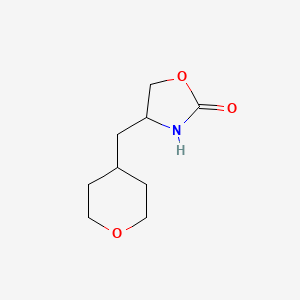![molecular formula C20H34N2O6 B1409005 Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 176242-02-7](/img/structure/B1409005.png)
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Descripción general
Descripción
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester is a useful research compound. Its molecular formula is C20H34N2O6 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemo-enzymatic Synthesis and Derivatives
A practical chemoenzymatic synthesis method has been investigated for the production of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. This process involves biotransformation and chemical transformations, yielding derivatives with potential applications in green chemistry and materials science (H. Jang et al., 2016).
Antioxidant Activity in Lubricants
Novel alkyl 11-anilino-10-hydroxy undecanoates have been synthesized and evaluated for their antioxidant activity. These compounds have shown promise as potential antioxidants for lubricant formulations, indicating their utility in enhancing the durability and performance of lubricants (G. Geethanjali et al., 2013).
Fibrous Cellulose Esters
Research has explored the use of unsaturated and saturated organic acids, including undecanoic acid derivatives, to prepare fibrous cellulose esters. These cellulose esters, retaining their fibrous structure, have been characterized for their potential applications in materials science, particularly in the development of novel fibrous materials (Peter Jandura et al., 2000).
Microbial Polyhydroxyalkanoates
Microbial synthesis of poly(3-hydroxyalkanoates) with fluorinated phenoxy side groups has been achieved using undecanoic acid derivatives as carbon sources. These novel polyhydroxyalkanoates exhibit unique physical properties, including increased crystallinity and melting points, which could be valuable in the development of new materials (Y. Takagi et al., 2004).
Initiators for Polymer Grafting
The synthesis of 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane] has been reported as a conventional initiator for grafting polymers from gold surfaces. This demonstrates the compound's application in the field of polymer chemistry, particularly in the context of surface modification and material science (S. Belegrinou et al., 2010).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O6/c1-20(2,3)27-19(26)21-15-11-9-7-5-4-6-8-10-12-18(25)28-22-16(23)13-14-17(22)24/h4-15H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQGDKGMVLWFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



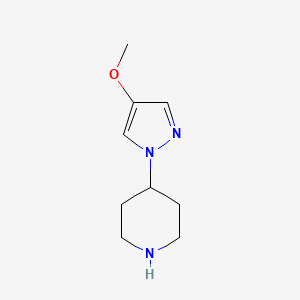

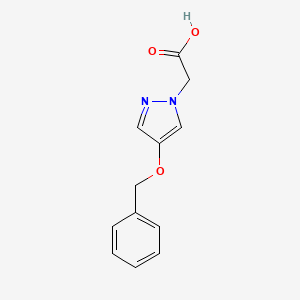

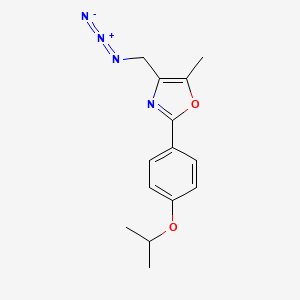

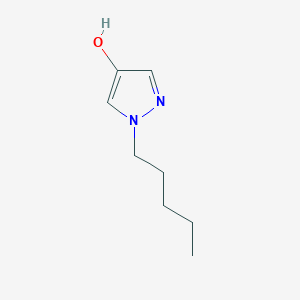

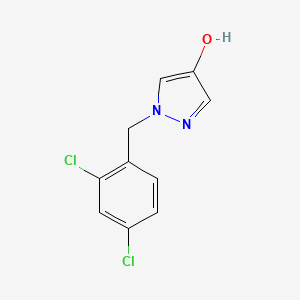
![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)
